N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is 346.14634713 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cystic Fibrosis Treatment
This compound has been identified as a potential treatment for cystic fibrosis . It acts as a potentiator, enhancing the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which is often defective in patients with cystic fibrosis . By improving the function of this protein, the compound could help alleviate the symptoms of the disease and improve patients’ quality of life .
Antibacterial Activity
Compounds containing a 1,3-diazole moiety, such as this one, have been reported to exhibit antibacterial activity . While specific studies on this compound are not available, it’s possible that it could have similar properties.
Antimycobacterial Activity
Similarly, 1,3-diazole compounds have also been reported to have antimycobacterial properties . This suggests a potential application in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Anti-inflammatory Activity
The anti-inflammatory activity of 1,3-diazole compounds suggests that this compound could potentially be used in the treatment of inflammatory diseases .
Antitumor Activity
1,3-diazole compounds have been reported to exhibit antitumor activity . This suggests that this compound could potentially be used in cancer treatment .
Antidiabetic Activity
Compounds containing a 1,3-diazole moiety have been reported to exhibit antidiabetic activity . This suggests a potential application in the treatment of diabetes .
Wirkmechanismus
- The primary target of this compound is capping protein Zβ (CapZβ) . CapZβ plays a crucial role in regulating actin dynamics and cell migration.
- CapZβ is required for the compound’s inhibition of cancer cell migration and metastasis .
- VU0636870-1 interferes with endosomal trafficking. It potently inhibits autophagosome-lysosome fusion and general endosomal-lysosomal degradation .
- By binding to CapZβ, it disrupts the assembly-disassembly dynamics of focal adhesions (FAs) and affects integrin recycling and degradation .
- The dysregulation of endocytosis, including endosomal trafficking, has been linked to various diseases, including cancer .
- VU0636870-1’s impact on CapZβ-mediated endosomal trafficking influences metastasis and tumor growth .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Eigenschaften
IUPAC Name |
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-ethyl-5-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-3-21-10(2)9-12(20-21)16(23)19-17-14(15(18)22)11-7-5-4-6-8-13(11)24-17/h9H,3-8H2,1-2H3,(H2,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBVWHVRVUIQGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.